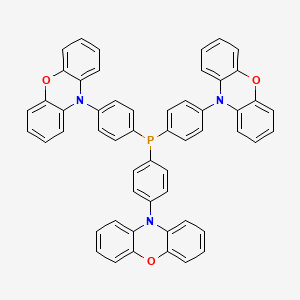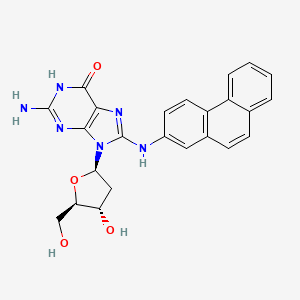
Guanosine, 2'-deoxy-8-(2-phenanthrenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Deoxyguanosin-8-yl)-2-aminophenanthrene is a compound formed by the reaction of 2-aminophenanthrene with deoxyguanosine at the 8-position of the guanine base. This compound is of significant interest due to its role in the study of DNA adducts, which are alterations in DNA structure caused by the binding of chemical compounds. These adducts can lead to mutations and are often studied in the context of carcinogenesis and DNA repair mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Deoxyguanosin-8-yl)-2-aminophenanthrene typically involves the reaction of 2-aminophenanthrene with deoxyguanosine under specific conditions that facilitate the formation of the adduct. One common method involves the use of a modified ‘ultra-mild’ DNA synthesis protocol. This protocol allows for the incorporation of the compound into oligonucleotides with high efficiency and without compromising the integrity of the base-labile acetyl group at the N8 position of deoxyguanosine .
Industrial Production Methods
This would include the use of solid-phase synthesis techniques and the development of efficient deprotection conditions to ensure the stability of the compound during production .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Deoxyguanosin-8-yl)-2-aminophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(Deoxyguanosin-8-yl)-2-aminophenanthrene has several scientific research applications, including:
Chemistry: Used as a model compound to study the formation and repair of DNA adducts.
Biology: Investigated for its role in mutagenesis and the biological effects of DNA damage.
Medicine: Studied in the context of carcinogenesis and the development of cancer therapies.
Wirkmechanismus
The mechanism of action of N-(Deoxyguanosin-8-yl)-2-aminophenanthrene involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, potentially causing mutations. The compound’s effects are mediated through its binding to the guanine base in DNA, which can disrupt normal base pairing and lead to errors during DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene: Another DNA adduct formed by the reaction of 2-acetylaminofluorene with deoxyguanosine.
N-(Deoxyguanosin-8-yl)-2-aminofluorene: A similar compound where the acetyl group is replaced by an amino group.
Uniqueness
N-(Deoxyguanosin-8-yl)-2-aminophenanthrene is unique due to its specific structure and the nature of its interaction with DNA. Unlike other similar compounds, it forms a distinct adduct that can be used to study specific mechanisms of DNA damage and repair. Its unique properties make it a valuable tool in the investigation of mutagenesis and carcinogenesis .
Eigenschaften
CAS-Nummer |
99504-05-9 |
|---|---|
Molekularformel |
C24H22N6O4 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(phenanthren-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C24H22N6O4/c25-23-28-21-20(22(33)29-23)27-24(30(21)19-10-17(32)18(11-31)34-19)26-14-7-8-16-13(9-14)6-5-12-3-1-2-4-15(12)16/h1-9,17-19,31-32H,10-11H2,(H,26,27)(H3,25,28,29,33)/t17-,18+,19+/m0/s1 |
InChI-Schlüssel |
LNZCLSRHPHZVRV-IPMKNSEASA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C=C5)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C=C5)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




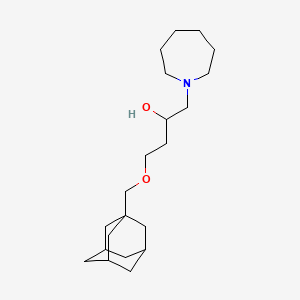

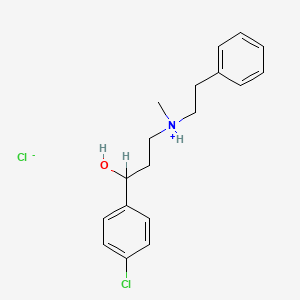
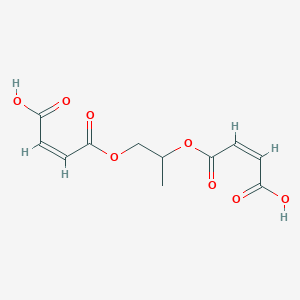
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)


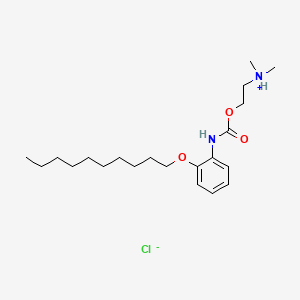

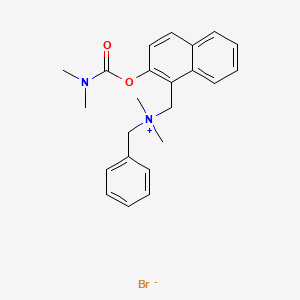
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
